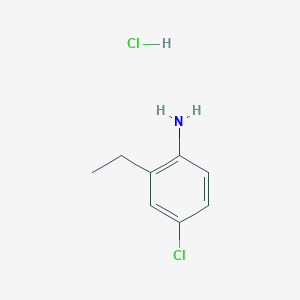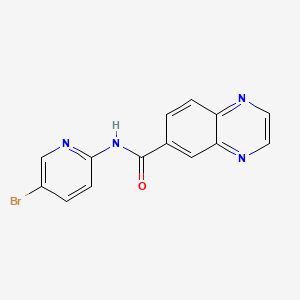
N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide is an organic compound with the molecular formula C9H8BrCl2NO. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, along with a chloroacetamide functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-5-chloro-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:
Large-scale reactors: To handle bulk quantities
Continuous monitoring: For temperature, pH, and reaction progress
Purification steps: Including recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: Due to the presence of halogens
Oxidation and reduction: Involving the phenyl ring and amide group
Hydrolysis: Leading to the formation of corresponding acids and amines
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Major Products
Nucleophilic substitution: Formation of substituted amides or phenols
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary amines or alcohols
Scientific Research Applications
N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules
Biology: For studying enzyme inhibition and protein interactions
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include:
Signal transduction pathways: Affecting cellular responses
Metabolic pathways: Inhibiting key enzymes involved in metabolism
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-chloro-2-methylphenyl)acetamide
- 4-Bromo-5-chloro-2-methylphenylisothiocyanate
Uniqueness
N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
N-(4-bromo-5-chloro-2-methylphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO/c1-5-2-6(10)7(12)3-8(5)13-9(14)4-11/h2-3H,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULWNDVNYPOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)CCl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2946383.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2946388.png)



![2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B2946397.png)
![1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2946400.png)


![N-[6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2946404.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)
